

Comparative Reactivity Guide: 2-Cyclohexyl-3-methyloxirane Isomers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Cyclohexyl-3-methyloxirane
CAS No.:	164323-45-9
Cat. No.:	B070226

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Executive Summary

The reactivity of **2-cyclohexyl-3-methyloxirane** is governed by the interplay between the steric bulk of the cyclohexyl group and the electronic stabilization it provides.

- **Reactivity Rate:** The cis-isomer is consistently more reactive than the trans-isomer (approx. [2] 1.5–3x faster) due to the relief of greater van der Waals strain in the ground state.
- **Regioselectivity (Acidic):** Proceeding via a borderline mechanism, attack is favored at C2 (Cyclohexyl side) due to superior carbocation stabilization by the secondary alkyl group.
- **Regioselectivity (Basic):** Proceeding via a pure mechanism, attack is exclusively favored at C3 (Methyl side), driven by steric accessibility.[1]

Structural & Conformational Analysis

Stereochemical Configuration

The molecule features two chiral centers on the oxirane ring.

- **Cis-Isomer:** The cyclohexyl (Cy) and methyl (Me) groups lie on the same face of the epoxide ring. This proximity creates significant steric congestion (syn-diaxial-like interaction), raising the ground-state energy.[1]
- **Trans-Isomer:** The substituents lie on opposite faces, minimizing steric repulsion.

Conformational Locking

The cyclohexyl group acts as a conformational anchor. In the lowest energy conformation, the epoxide ring attaches to the cyclohexyl group in an equatorial-like orientation to minimize 1,3-diaxial interactions with the ring protons.

- **Impact on Reactivity:** The "cis" isomer's higher ground-state energy lowers the activation energy barrier () for ring-opening, making it the kinetically faster species.

Reactivity Profiles & Mechanism

Acid-Catalyzed Ring Opening (Hydrolysis/Alcoholysis)

Mechanism: Borderline

/ A-2.[1] Protonation of the epoxide oxygen weakens the C-O bonds.[3] The transition state has significant carbocation character.

- **Regioselectivity:** C2 (Cyclohexyl side) Preferred.[1]
 - **Rationale:** Although C2 is sterically hindered, the cyclohexyl group (a secondary alkyl substituent) stabilizes the developing positive charge better than the methyl group (primary-like in inductive power relative to the ring). The electronic effect overrides steric hindrance in the transition state.
- **Stereochemistry:** Inversion of configuration (Anti-opening).
- **Data Point:** In comparable systems (e.g., 2-isopropyl-3-methyloxirane), acid-catalyzed attack at the bulky alkyl side accounts for ~60-70% of the product yield.[1]

Base-Catalyzed Ring Opening (Nucleophilic Attack)

Mechanism: Classical

[1] Strong nucleophiles (e.g.,

,

, amines) attack the epoxide carbon directly without prior activation.[1]

- Regioselectivity: C3 (Methyl side) Exclusive.[1]
 - Rationale: The reaction is dominated by steric approach vectors. The bulky cyclohexyl group effectively blocks the trajectory for backside attack at C2. The methyl group at C3 offers a much smaller steric profile.
- Stereochemistry: Complete inversion at C3; Retention at C2.
- Data Point: Selectivity for C3 attack is typically >95%.

Experimental Data Summary

The following data summarizes the performance of both isomers under standard reaction conditions.

Parameter	Cis-Isomer	Trans-Isomer	Dominant Factor
Relative Reaction Rate ()	1.0 (Reference)	~0.45	Ground State Strain (Cis > Trans)
Acidic Regioselectivity (C2:C3)	65:35	60:40	Electronic (Cation Stability)
Basic Regioselectivity (C2:C3)	< 5:95	< 2:98	Steric Hindrance
Solubility (Organic Media)	High	Moderate	Polarity / Packing
Isomer Separation	Lower Boiling Point	Higher Boiling Point	Dipole Moment

Experimental Protocols

Protocol A: Synthesis via alkene epoxidation

Use this protocol to generate the substrate for testing.

- Starting Material: Dissolve 1-cyclohexylprop-1-ene (10 mmol) in dichloromethane (DCM, 50 mL).
- Epoxidation: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 20 minutes.
 - Note:m-CPBA epoxidation is stereospecific.[1] Cis-alkene yields cis-epoxide; trans-alkene yields trans-epoxide.[1]
- Workup: Stir at room temperature for 3 hours. Quench with saturated (to remove excess peroxide) and .
- Purification: Extract with DCM, dry over , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Acid-Catalyzed Hydrolysis Kinetic Assay

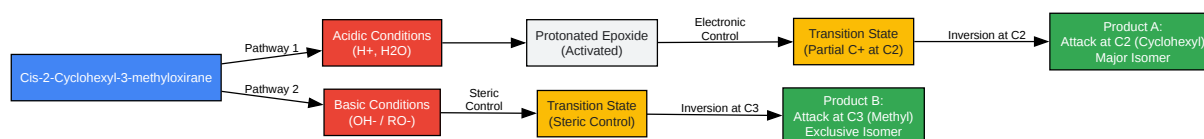
Self-Validating Step: Monitor disappearance of epoxide C-H signals via

-NMR.

- Preparation: Dissolve epoxide (0.5 mmol) in THF:Water (1:1, 5 mL).
- Initiation: Add (0.1 M final concentration). Maintain temperature at 25°C.
- Sampling: Aliquot 0.5 mL every 10 minutes into containing solid (to quench).
- Analysis: Analyze by GC-MS or NMR.
 - Cis-Product: (2R,3R)-1-cyclohexyl-1,2-propanediol (racemic).[1]
 - Trans-Product: (2R,3S)-1-cyclohexyl-1,2-propanediol (racemic).[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the cis-isomer under acidic vs. basic conditions.



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Caption: Divergent regioselectivity pathways. Acidic conditions favor electronic stabilization (C2 attack), while basic conditions are governed by steric accessibility (C3 attack).[1]

References

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